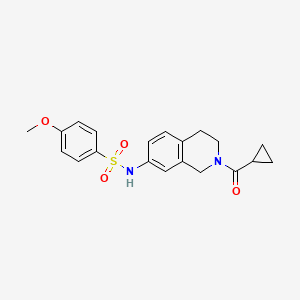

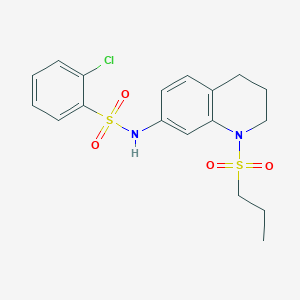

![molecular formula C18H17NO B2493603 2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde CAS No. 592550-44-2](/img/structure/B2493603.png)

2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde" is a derivative of indole-3-carbaldehyde, which is a core structure in many pharmacologically active compounds. Indole derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The specific substitution pattern on the indole core can significantly influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde involves the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride followed by recrystallization from ethanol . Similarly, the preparation of chirally substituted indole-2-carbaldehydes can be achieved via alkylation of 2-cyanoindole with optically active secondary alcohols and subsequent reduction of the cyano group to an aldehyde . These methods highlight the versatility of indole chemistry and the possibility of introducing various substituents to the indole core to obtain compounds with desired properties.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole ring system, which can be further substituted with various groups. The dihedral angle between the indole and the substituted phenyl ring systems can vary, influencing the overall shape and electronic distribution of the molecule. For example, the dihedral angle in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is reported to be 70.18°, which affects the crystal packing and stability of the compound through van der Waals forces .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is a key transformation in indole chemistry. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with different nucleophiles to yield 2,3,6-trisubstituted indoles . Additionally, the reactivity of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can further react with active methylene compounds to give various condensation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde" are influenced by their molecular structure. The presence of substituents can affect the compound's boiling point, melting point, solubility, and stability. The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions that stabilize the compound. For example, the crystal packing in related compounds is often stabilized by hydrogen bonding and π-π interactions, as seen in the crystal structures of various triazolyl compounds .

Applications De Recherche Scientifique

Synthesis of Fused Heterocycles : Gribble, Jiang, and Liu (2002) describe the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a synthetic analogue of indole-2,3-quinodimethane, from indole-3-carbaldehyde. This synthesis process is crucial in creating complex fused heterocycles for various applications in organic chemistry (Gribble, Jiang, & Liu, 2002).

Green Nanocatalysis in Knoevenagel Condensation : Madan (2020) highlights the use of indole-3-carbaldehyde in green nanocatalysis for Knoevenagel condensation. This process is significant for synthesizing compounds with potential antimicrobial, anti-inflammatory, and anti-tumor properties (Madan, 2020).

Semicarbazato Complexes Synthesis : Kanoongo, Singh, and Tandon (1990) explored the condensation of aldehydes, including indole-3-carbaldehyde, with semicarbazide hydrochloride to yield Schiff bases, leading to semicarbazato complexes of tungsten oxotetrachloride. These complexes have applications in various fields including catalysis and materials science (Kanoongo, Singh, & Tandon, 1990).

Photoinduced Intramolecular Reactions : Lu et al. (2009) conducted a study on the efficient intramolecular photoaddition reaction of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes. This study is crucial in the field of synthetic organic chemistry, particularly in the creation of fused indoles and pyrroles (Lu et al., 2009).

Organic Anode Catalyst for Glucose Electrooxidation : Hamad et al. (2021) explored the use of indole-based novel organic anode catalysts in glucose electrooxidation, which is significant in the development of fuel cells (Hamad et al., 2021).

Anti-Cancer Activity and Molecular Modeling : Reddy and Reddy (2020) synthesized 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones from 1-methyl-1H-indole-3-carbaldehyde, showing potential in vitro anti-cancer activity in HepG2 cell lines (Reddy & Reddy, 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBAIQJONCIGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

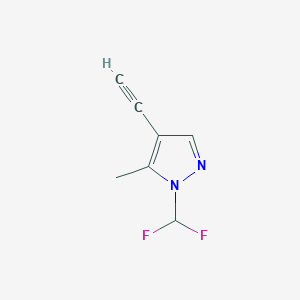

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)

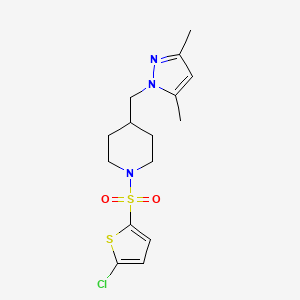

![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)

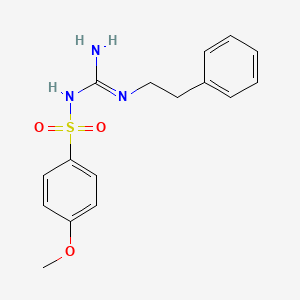

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)

![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)